molecular formula C12H14O3 B1312131 (2E)-3-(4-isopropoxyphenyl)acrylic acid CAS No. 20718-97-2

(2E)-3-(4-isopropoxyphenyl)acrylic acid

Cat. No.: B1312131
CAS No.: 20718-97-2
M. Wt: 206.24 g/mol
InChI Key: COFJCCOVYSOPKE-VMPITWQZSA-N
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Description

(2E)-3-(4-isopropoxyphenyl)acrylic acid is an organic compound characterized by the presence of an acrylic acid moiety attached to a 4-isopropoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-isopropoxyphenyl)acrylic acid typically involves the reaction of 4-isopropoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium ethoxide. The mixture is heated under reflux to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-isopropoxyphenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products

    Oxidation: Formation of 4-isopropoxybenzoic acid.

    Reduction: Formation of 3-(4-isopropoxyphenyl)propanol.

    Substitution: Formation of 4-isopropoxy-3-nitrophenylacrylic acid or 4-isopropoxy-3-bromophenylacrylic acid.

Scientific Research Applications

(2E)-3-(4-isopropoxyphenyl)acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers and coatings due to its acrylic acid moiety.

Mechanism of Action

The mechanism of action of (2E)-3-(4-isopropoxyphenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acrylic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the phenyl ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-Methoxyphenyl)acrylic acid: Similar structure but with a methoxy group instead of an isopropoxy group.

    (E)-3-(4-Ethoxyphenyl)acrylic acid: Similar structure but with an ethoxy group instead of an isopropoxy group.

    (E)-3-(4-Propoxyphenyl)acrylic acid: Similar structure but with a propoxy group instead of an isopropoxy group.

Uniqueness

(2E)-3-(4-isopropoxyphenyl)acrylic acid is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropoxy group can lead to different reaction outcomes and interactions compared to its analogs.

Properties

IUPAC Name

(E)-3-(4-propan-2-yloxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-9(2)15-11-6-3-10(4-7-11)5-8-12(13)14/h3-9H,1-2H3,(H,13,14)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFJCCOVYSOPKE-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20718-97-2, 586960-22-7
Record name NSC69099
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69099
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-3-[4-(propan-2-yloxy)phenyl]prop-2-enoic acid
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URL https://echa.europa.eu/information-on-chemicals
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